molecular formula C18H40O4P2 B1683114 Tetrofosmin CAS No. 127502-06-1

Tetrofosmin

Cat. No.: B1683114
CAS No.: 127502-06-1
M. Wt: 382.5 g/mol
InChI Key: QCWJONLQSHEGEJ-UHFFFAOYSA-N
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Description

Tetrofosmin (Technetium-99m this compound) is a lipophilic cationic radiopharmaceutical approved in 1996 for myocardial perfusion imaging (MPI) using single-photon emission computed tomography (SPECT). It binds to mitochondrial membranes in cardiomyocytes, with uptake proportional to blood flow. Its rapid clearance from the liver (biological half-life: 67 minutes) and minimal redistribution after injection allow earlier imaging compared to other tracers like sestamibi . This compound is also used off-label in oncology, particularly for breast cancer imaging, due to its favorable tumor-to-background ratios .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrofosmin is synthesized by reacting 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane with technetium-99m. The preparation involves the following steps :

  • Elution of technetium-99m from a generator using saline.
  • Addition of the eluted technetium-99m to a vial containing this compound.
  • Gentle shaking to ensure proper mixing and formation of the technetium-99m this compound complex.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a kit that contains the necessary reagents for radiolabelling with technetium-99m. The kit typically includes a vial of this compound and a vial of sodium hydrogen carbonate solution. The technetium-99m is added to the kit, and the mixture is prepared under sterile conditions for intravenous injection .

Chemical Reactions Analysis

Types of Reactions: Tetrofosmin primarily undergoes complexation reactions with technetium-99m. The formation of the technetium-99m this compound complex is a key reaction that enables its use in medical imaging .

Common Reagents and Conditions:

    Reagents: Technetium-99m, 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane, sodium hydrogen carbonate solution.

    Conditions: The reaction is carried out in an aqueous saline solution under sterile conditions.

Major Products: The major product of the reaction is the technetium-99m this compound complex, which is used for myocardial perfusion imaging .

Scientific Research Applications

Myocardial Perfusion Imaging

Tetrofosmin is predominantly used for scintigraphic imaging of the myocardium to assess coronary artery disease. It helps in identifying myocardial ischemia and infarction through its ability to delineate regions with reversible ischemia.

Clinical Indications

  • Assessment of Myocardial Ischemia : this compound is administered during exercise or pharmacologic stress tests to evaluate myocardial perfusion. It is particularly useful in patients with suspected coronary artery disease, as it can reveal changes in perfusion that may not be evident at rest .
  • Evaluation of Left Ventricular Function : The compound aids in assessing left ventricular function, which is crucial for determining the severity of heart disease and guiding treatment decisions .

Case Studies

A study involving 17 patients with previous myocardial infarctions demonstrated that this compound had comparable sensitivity and specificity to other imaging agents like thallium and sestamibi for detecting reversible dysfunction. The study established optimal thresholds for distinguishing between reversible and irreversible myocardial dysfunction .

Tumor Imaging

Emerging research suggests that this compound may also have applications in oncology, particularly for tumor imaging.

Research Findings

A study involving patients with various malignancies (e.g., hypopharyngeal carcinoma, lung carcinoma) indicated that this compound could accumulate in tumors, although further studies are necessary to confirm its diagnostic accuracy compared to traditional agents like thallium-201. Early uptake ratios were found to be similar between this compound and thallium, but retention patterns differed significantly .

Biodistribution Studies

Biodistribution studies have shown that this compound exhibits favorable biokinetics in comparison to other myocardial imaging agents. It has a more optimal heart-to-adjacent organ ratio, which enhances image quality and diagnostic accuracy.

Key Findings

  • In a study comparing this compound with sestamibi during a dipyridamole-stress protocol, this compound demonstrated superior heart-to-liver activity ratios, indicating better myocardial delineation .
  • The compound's rapid clearance from non-target organs allows for earlier imaging times compared to other agents, facilitating quicker diagnoses .

Comparative Efficacy

When compared to other myocardial perfusion agents like thallium-201 and sestamibi, this compound shows similar diagnostic capabilities but with distinct advantages in terms of image quality and timing.

Agent Sensitivity Specificity Heart-to-Liver Ratio Imaging Time
This compound70%70%Higher15 min post-injection
Sestamibi70%66%Lower60 min post-injection
Thallium-20160%68%Lower60 min post-injection

Mechanism of Action

Tetrofosmin is often compared with other myocardial perfusion agents such as thallium-201 and technetium-99m sestamibi :

    Thallium-201: Thallium-201 has been widely used for myocardial perfusion imaging but has limitations such as low photon energy and a long half-life, leading to lower image resolution and higher radiation exposure.

    Technetium-99m Sestamibi: Sestamibi is another technetium-99m based tracer with similar applications. this compound has advantages such as faster blood and liver clearance rates, allowing for shorter injection-to-imaging times and better image quality.

Comparison with Similar Compounds

Tetrofosmin vs. Sestamibi (Tc-99m sestamibi)

Sestamibi, another Tc-99m-based tracer approved in 1990, shares similarities with this compound in myocardial uptake mechanisms. However, key differences exist in pharmacokinetics and clinical utility:

Parameter This compound Sestamibi References
Injection-to-imaging time 15–30 minutes earlier (stress: 30–45 min; rest: 15–30 min) 60–90 minutes (standard protocol)
Heart-to-liver ratio Higher (stress: 1.20; rest: 0.93) Lower (stress: 1.16; rest: 0.86)
Re-scan rates 6.3% (due to reduced hepatic/bowel activity) 12.2% (higher interference from liver)
Image quality Equivalent or superior despite shorter delays Comparable but requires longer wait times
Biodistribution Faster liver clearance and partial renal excretion Slower hepatic washout
  • Clinical Efficiency : this compound’s shorter imaging protocol improves laboratory throughput and reduces patient waiting times. A study of 686 patients showed this compound reduced total study duration by 10–15 minutes and lowered re-scan rates by 50% compared to sestamibi .
  • Image Quality : Subjective grading across studies found this compound images rated "good quality" in 93.7% of cases vs. 87.8% for sestamibi . Objective heart-to-liver ratios were consistently higher for this compound, reducing subdiaphragmatic interference .

This compound vs. Thallium-201 (Tl-201)

Thallium-201, a potassium analog, was the historical standard for MPI but has been largely replaced by Tc-99m agents due to higher radiation exposure and inferior image resolution.

Parameter This compound Thallium-201 References
Sensitivity for CAD 95–100% 95%
Reversible defects Fewer detected (55 vs. 89 in one study) Higher sensitivity for mild ischemia
Image quality Superior (higher photon energy of Tc-99m) Lower resolution due to lower keV emission
Radiation dose Lower (effective dose: ~5.7 mSv) Higher (effective dose: ~22 mSv)
Viability assessment Comparable to Tl-201 reinjection protocols Historical gold standard
  • Defect Detection : this compound and Tl-201 showed 78% agreement in segmental perfusion analysis (κ = 0.61), with this compound better visualizing fixed defects and Tl-201 excelling in reversible ischemia .
  • Viability : this compound’s rest-stress protocol provided concordance with Tl-201 reinjection in 91% of akinetic segments (κ = 0.77), making it a viable alternative for assessing myocardial viability .

Key Research Findings

Faster Protocols : this compound’s imaging can begin 15–30 minutes post-injection without compromising quality, improving patient throughput .

Reduced Hepatic Interference : Liver clearance is 50% faster than sestamibi, minimizing artifacts in inferior myocardial walls .

Cost Efficiency : Shorter protocols reduce staffing and operational costs, as demonstrated in a multicenter study of 1,620 patients .

Oncology Applications: this compound showed 72% sensitivity and 100% specificity for axillary lymph node metastasis in breast cancer, outperforming mammography .

Clinical Implications

  • Laboratory Workflow : this compound’s efficiency is ideal for high-volume centers, reducing re-scans and wait times.
  • Patient Comfort : Lower radiation exposure and shorter protocols enhance patient compliance.
  • Diagnostic Accuracy: Comparable to sestamibi and Tl-201 for CAD detection, with advantages in specific scenarios (e.g., inferior wall imaging).

Biological Activity

Tetrofosmin, a technetium-99m (99mTc) labeled compound, is primarily used in myocardial perfusion imaging. Its biological activity is characterized by its biodistribution, uptake mechanisms, and diagnostic efficacy compared to other radiopharmaceuticals. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound operates through a passive diffusion mechanism across the plasma membrane of myocardial cells, which is influenced by the membrane potential and metabolic state of the cells. The uptake is driven by its lipophilicity, allowing for rapid myocardial localization post-injection. Initial studies indicated that approximately 1.2% of the injected dose is taken up by the heart within 5 minutes post-injection, with a significant portion cleared from circulation shortly thereafter .

Biodistribution and Pharmacokinetics

Key Findings:

  • Heart Uptake : this compound shows higher myocardial uptake compared to other agents like sestamibi, particularly during stress imaging protocols.
  • Clearance : The compound exhibits rapid clearance from non-target tissues, with less than 5% remaining in circulation after 10 minutes .
  • Excretion : this compound is excreted almost equally via urinary and fecal routes, with about 80% eliminated within 48 hours .

Table 1: Biodistribution of this compound

Organ% of Injected Dose at 5 min% of Injected Dose at 60 min
Heart1.2%Stable distribution
Liver0.41%0.24%
LungsSimilar to heartSimilar to heart
KidneysModerateDecreased

Comparative Studies

Numerous studies have compared this compound with other imaging agents, particularly technetium-99m-sestamibi (MIBI). A notable study involving thirty subjects demonstrated that this compound provided significantly higher heart-to-liver ratios during both rest and stress imaging protocols. The heart-to-lung ratios were comparable between both tracers .

Table 2: Comparative Efficacy of this compound vs. Sestamibi

ParameterThis compoundSestamibiP Value
Heart-to-Liver RatioHigherLower<0.05
Heart-to-Lung RatioSimilarSimilarNS
Re-scan Rate (Rest)10.0%21.4%<0.001
Re-scan Rate (Stress)5.8%9.9%NS

Clinical Applications

This compound has been effectively utilized in various clinical scenarios, particularly in diagnosing coronary artery disease (CAD). A study concluded that this compound allowed high-quality myocardial perfusion imaging comparable to thallium-201 chloride while demonstrating a more favorable biodistribution profile .

Case Studies

  • Myocardial Perfusion Imaging :
    • In a cohort study involving patients undergoing stress testing, this compound demonstrated superior image quality and diagnostic accuracy compared to sestamibi.
    • The study highlighted that patients imaged with this compound experienced fewer artifacts and required fewer rescans due to interference from adjacent organ activity .
  • Differential Diagnosis in Pulmonary Conditions :
    • Research indicated that this compound scintigraphy could differentiate between pulmonary tumors and tuberculosis, although challenges remain due to overlapping imaging characteristics .

Q & A

Basic Research Questions

Q. How do injection-to-imaging times for Tetrofosmin compare to sestamibi, and what methodological considerations are critical for protocol design?

this compound permits imaging 15–30 minutes earlier than sestamibi (30 vs. 60 minutes post-injection) due to faster hepatic clearance. For comparative studies, use a randomized crossover design with standardized stress/rest protocols (exercise or pharmacologic), ensuring blinding of readers to the tracer used. Include objective metrics like heart-to-liver ratios and semi-quantitative image quality scales (3- or 4-point) to reduce bias .

Q. What acquisition parameters optimize SPECT image quality for this compound in myocardial perfusion imaging (MPI)?

Use triple-head SPECT cameras with low-energy, high-resolution collimators. Acquire 90 projections over 360° (35 seconds/projection, 16 frames/cardiac cycle). Reconstruct images using filtered backprojection with Butterworth filters (cutoff: 0.4 cycles/cm; order: 5) to balance noise and resolution. Ensure a 20% energy window around the 140-keV peak of Tc-99m .

Q. How can researchers mitigate the impact of hepatic uptake on this compound image interpretation?

Implement a 30-minute post-injection delay for stress imaging and 60 minutes for rest. Use region-of-interest (ROI) analysis on anterior planar projections to quantify myocardium-to-liver ratios (>1.2 indicates acceptable quality). For pharmacologic stress, delay imaging to 85 minutes to reduce subdiaphragmatic interference .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in defect severity between early and delayed this compound imaging?

Apply paired analysis (e.g., Wilcoxon signed-rank test) to assess differences in summed stress scores (SSS) between early (15–30 minutes) and delayed (45–60 minutes) acquisitions. Account for regional washout rates (8.3–9.9%/hour in ischemic areas) and use phantom studies to standardize count recovery .

Q. How should researchers validate machine learning models using this compound MPI data for coronary artery disease (CAD) prognosis?

Train models on multicenter datasets with angiographic correlation (≥70% stenosis threshold). Incorporate gated SPECT parameters (ejection fraction, wall motion) alongside perfusion data. Use cross-validation (e.g., 70% training, 30% testing) and report area-under-the-curve (AUC) metrics for ischemia detection .

Q. What pharmacokinetic models best characterize this compound’s myocardial uptake kinetics?

Employ a two-compartment model:

  • Vascular phase : First-pass extraction (~65%) proportional to blood flow.
  • Mitochondrial binding : Slow washout (T1/2 >4 hours) due to lipophilic retention. Validate with serial blood sampling and compartmental analysis using nonlinear regression .

Q. How can discrepancies in image quality between this compound and sestamibi be reconciled across studies?

Standardize semi-quantitative grading (e.g., 3-point scale: poor/good/excellent) with blinded reader panels. Control for variables like stress type (exercise vs. pharmacologic) and timing (stress-to-rest interval ≥3 hours). Meta-analyses show this compound achieves equivalent quality to sestamibi despite earlier imaging (30 vs. 60 minutes) .

Q. Methodological Considerations

ParameterThis compound Protocol RecommendationsKey Evidence
Injection-to-imagingStress: 30–45 min; Rest: 60 min
Collimator typeLow-energy, high-resolution
Gated SPECT frames16 frames/cardiac cycle
Reconstruction filterButterworth (cutoff: 0.4 cycles/cm; order:5)
Myocardium-to-liver ratio threshold>1.2 (stress), >1.0 (rest)

Q. Data Contradiction Analysis

  • Conflict : Some studies report superior this compound image quality vs. sestamibi, while others show equivalence.
    • Resolution : Differences arise from stress protocols (exercise vs. dipyridamole) and reader blinding. Pooled analysis of 425 patients found this compound had fewer poor-quality scans (6.3% vs. 12.2% for sestamibi) .
  • Conflict : Variability in defect reversibility between early/late imaging.
    • Resolution : Quantify washout rates regionally and correlate with angiographic stenosis severity. Early imaging (<30 minutes) may underestimate ischemia due to residual blood pool activity .

Q. Key Research Gaps

  • Long-term prognostic value of this compound-derived myocardial flow reserve (MFR).
  • Impact of sex-specific attenuation artifacts on diagnostic accuracy.
  • Utility in non-CAD applications (e.g., heart failure, cardiotoxicity monitoring) .

Properties

IUPAC Name

2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O4P2/c1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWJONLQSHEGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCP(CCOCC)CCP(CCOCC)CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155591
Record name Tetrofosmin
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100ºC
Record name Tetrofosmin
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Solubility

Soluble
Record name Tetrofosmin
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CAS No.

127502-06-1
Record name Tetrofosmin
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Record name Tetrofosmin [USAN:INN:BAN:JAN]
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Record name Tetrofosmin
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Record name Tetrofosmin
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Record name TETROFOSMIN
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Retrosynthesis Analysis

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